molecular formula C13H19NO2 B241427 4-[2-(4-Methylphenoxy)ethyl]morpholine

4-[2-(4-Methylphenoxy)ethyl]morpholine

Cat. No.: B241427
M. Wt: 221.29 g/mol
InChI Key: BKXZNKKZLXRTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Methylphenoxy)ethyl]morpholine, also known as MEM, is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research applications due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylphenoxy)ethyl]morpholine involves its ability to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling and protein folding. By binding to the sigma-1 receptor, this compound can modulate the activity of other proteins and signaling pathways, which can lead to changes in cellular function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the promotion of neuronal survival. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[2-(4-Methylphenoxy)ethyl]morpholine in lab experiments is its selectivity for the sigma-1 receptor, which allows for more precise and targeted studies. However, this compound also has limitations, including its relatively low solubility in water and its potential for non-specific binding to other proteins and receptors.

Future Directions

There are many potential future directions for research on 4-[2-(4-Methylphenoxy)ethyl]morpholine, including the development of new synthesis methods to improve yield and purity, the investigation of its potential therapeutic effects in animal models of neurological disorders, and the exploration of its use as a radioligand in PET imaging studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.

Synthesis Methods

The synthesis of 4-[2-(4-Methylphenoxy)ethyl]morpholine involves the reaction of 4-methylphenol with 2-chloroethylmorpholine hydrochloride in the presence of a base. The resulting product is then purified using column chromatography to obtain this compound in high purity. The yield of this compound synthesis is typically around 60-70%.

Scientific Research Applications

4-[2-(4-Methylphenoxy)ethyl]morpholine is widely used in scientific research due to its ability to selectively bind to certain receptors in the brain. It has been shown to have potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential use as a radioligand in PET imaging studies.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[2-(4-methylphenoxy)ethyl]morpholine

InChI

InChI=1S/C13H19NO2/c1-12-2-4-13(5-3-12)16-11-8-14-6-9-15-10-7-14/h2-5H,6-11H2,1H3

InChI Key

BKXZNKKZLXRTMG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCN2CCOCC2

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCOCC2

Origin of Product

United States

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